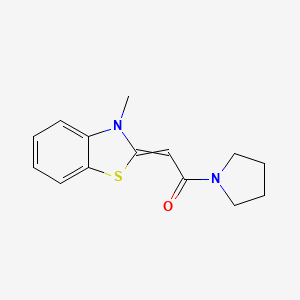
L-Seryl-L-tyrosylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-tyrosylglycine is a tripeptide composed of the amino acids L-serine, L-tyrosine, and glycine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of research for its potential therapeutic and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: L-serine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: L-tyrosine is coupled to the L-serine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection and coupling: The protecting group on L-tyrosine is removed, and glycine is coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis involves the stepwise addition of amino acids in a solution, followed by purification steps to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The hydroxyl group of serine or tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Reduced forms of the peptide with free thiol groups.
Substitution: Modified peptides with substituted hydroxyl groups.
Applications De Recherche Scientifique
L-Seryl-L-tyrosylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in neuroprotection and as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Seryl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. For example, L-serine and L-tyrosine residues can interact with enzymes and receptors, modulating their activity. The peptide may also influence cellular processes such as protein synthesis, signal transduction, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-tyrosine: A dipeptide with similar properties but lacking the glycine residue.
L-Tyrosylglycine: Another dipeptide with different biological activities.
L-Seryl-L-glycine: A dipeptide with distinct chemical and biological properties.
Uniqueness
L-Seryl-L-tyrosylglycine is unique due to the presence of all three amino acids, which confer specific structural and functional properties
Propriétés
Numéro CAS |
52885-19-5 |
|---|---|
Formule moléculaire |
C14H19N3O6 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C14H19N3O6/c15-10(7-18)13(22)17-11(14(23)16-6-12(20)21)5-8-1-3-9(19)4-2-8/h1-4,10-11,18-19H,5-7,15H2,(H,16,23)(H,17,22)(H,20,21)/t10-,11-/m0/s1 |
Clé InChI |
FHXGMDRKJHKLKW-QWRGUYRKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


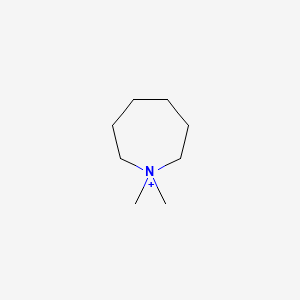
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

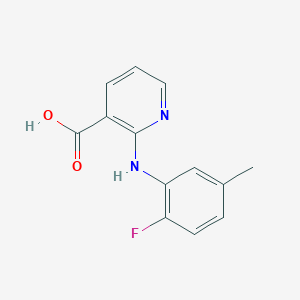
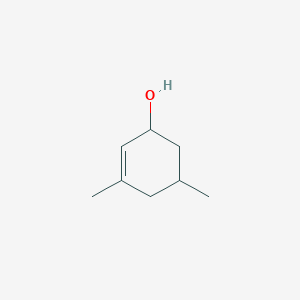
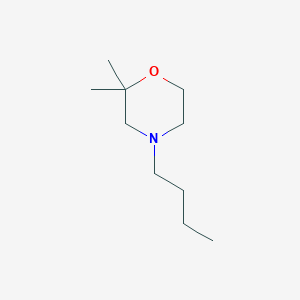
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
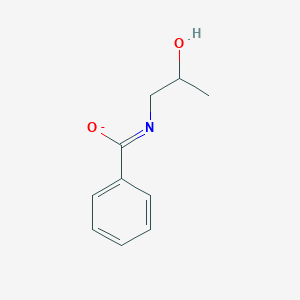
![2-[(But-3-yn-2-yloxy)methyl]oxirane](/img/structure/B14647015.png)

